molecular formula C11H10N4O4 B11859005 3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine CAS No. 1346808-76-1

3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine

Cat. No.: B11859005
CAS No.: 1346808-76-1
M. Wt: 262.22 g/mol
InChI Key: BVABUEPXNJPUIB-UHFFFAOYSA-N
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Description

3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine (: 1346808-76-1) is a high-purity chemical intermediate certified to a minimum of 98% and is supplied with stable, cold-chain storage and transportation . With the molecular formula C 11 H 10 N 4 O 4 and a molecular weight of 262.22 g/mol, this compound belongs to the nitropyridine class of heterocycles, which are recognized as privileged structural motifs in modern drug design . The core research value of this compound lies in its role as a critical building block for the synthesis of novel bioactive molecules. Nitropyridine derivatives are convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems demonstrating diverse activities, including antitumor, antiviral, and anti-neurodegenerative effects . Specifically, nitropyridine intermediates analogous to this compound have been utilized in the development of potent Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors, which are significant in oncological and neurological research . The nitro group on the pyridine ring is a key functional handle for further synthetic transformations, enabling its incorporation into more complex molecular architectures aimed at novel therapeutic targets. Intended Use: This product is intended for use as a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors and other biologically active heterocyclic compounds. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1346808-76-1

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

3-methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine

InChI

InChI=1S/C11H10N4O4/c1-18-10-4-3-8(13-14-10)7-5-9(15(16)17)11(19-2)12-6-7/h3-6H,1-2H3

InChI Key

BVABUEPXNJPUIB-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=C(N=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Nitration with Nitrating Mixtures

The introduction of nitro groups to pyridine/pyridazine frameworks often employs HNO₃/H₂SO₄ mixtures. For example, a patent by details the nitration of 4-chloro-2-aminopyridine using this system, achieving 4-chloro-2-amino-3-nitropyridine (Formula V) in a controlled reaction at 0–5°C. The nitro group's meta-directing effect ensures regioselectivity, with sulfuric acid acting as both catalyst and dehydrating agent. Analogously, nitration of a methoxy-substituted pyridazine precursor would require careful stoichiometry to avoid over-nitration or ring degradation.

Alternative Nitration via Dinitrogen Pentoxide

De Gruyter’s study proposes N₂O₅ in organic solvents (e.g., CH₃NO₂) followed by quenching with SO₂/HSO₃⁻ as a high-yield route for 3-nitropyridine derivatives. This method avoids the corrosive H₂SO₄ and achieves 77% yield for unsubstituted pyridine. Applied to a methoxypyridazine intermediate, this approach could enhance selectivity, particularly if steric hindrance from methoxy groups directs nitration to the 5-position.

Methoxylation Techniques

Nucleophilic Aromatic Substitution

Methoxy groups are typically introduced via SNAr reactions. For instance, describes substituting chloro groups with methoxide using cesium acetate in DMF at 80°C. This method, applied to 2,4-dichloro-3-nitropyridine, yields 2-chloro-3-nitropyridine-4-ol. For 3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine, sequential methoxylation of dichlorinated precursors could install both methoxy groups.

Protecting Group Strategies

Temporary protection of nitro or amine groups may be necessary during methoxylation. For example, acetylating an amino group prior to nitration (as seen in for 4-acetylpyridine) prevents unwanted side reactions. Subsequent deprotection and methoxylation would yield the desired substitution pattern.

Pyridazine Ring Construction

Cyclocondensation Reactions

Integrated Synthetic Routes

Route 1: Sequential Nitration and Methoxylation

  • Nitration : Treat 3,6-dichloropyridazine with HNO₃/H₂SO₄ at 0°C to install nitro groups at the 5-position.

  • Methoxylation : React with NaOMe in DMF at 80°C to replace chlorides with methoxy groups.

  • Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane).

Yield : ~50–60% (estimated from analogous reactions in).

Route 2: N₂O₅-Mediated Nitration

  • Nitration : Expose 3,6-dimethoxypyridazine to N₂O₅ in CH₃NO₂, then quench with SO₂/HSO₃⁻ to introduce nitro groups.

  • Selectivity Control : Use steric effects to direct nitration to the 5-position.

  • Crystallization : Recrystallize from ethanol/water for >95% purity.

Yield : ~70–77% (based on’s pyridine nitration).

Comparative Analysis of Methods

ParameterHNO₃/H₂SO₄N₂O₅/SO₂
Yield 50–60%70–77%
Selectivity ModerateHigh
Corrosivity High (H₂SO₄)Low
Temperature 0–5°C25–35°C
Cost LowModerate (N₂O₅)

The N₂O₅ route offers superior yield and selectivity but requires handling gaseous SO₂. Conversely, classical nitration is cost-effective but less regioselective.

Challenges and Optimization

  • Regioselectivity : Methoxy groups ortho to nitration sites may deactivate the ring, necessitating electron-deficient conditions.

  • Side Reactions : Over-nitration or ring-opening can occur if reaction times exceed optimal durations.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance methoxylation but may complicate purification .

Chemical Reactions Analysis

Substitution Reactions

Methoxy group displacement
The methoxy (-OCH₃) substituents may undergo nucleophilic substitution under strong acidic or basic conditions. For example, in pyridazine derivatives, methoxy groups can be replaced by amines or other nucleophiles via SNAr (Nucleophilic Aromatic Substitution) mechanisms when activated by electron-withdrawing groups like nitro .

Example :

  • Reagents : Ammonia or primary amines (e.g., hydrazine hydrate) under reflux.

  • Products : Amino-substituted pyridazine derivatives (e.g., pyridazin-3-yl hydrazines) .

Nitro group modification
The nitro (-NO₂) group is prone to reduction, which can generate bioactive derivatives. In pyridazine systems, nitro groups are often reduced to amines using:

  • Catalytic hydrogenation (H₂/Pd or Pt)

  • Tin(II) chloride (SnCl₂) in acidic media .

Cross-Coupling Reactions

While the target compound lacks a boronic acid group, analogous pyridine-boronic acids (e.g., (6-methoxy-5-nitropyridin-3-yl)boronic acid) undergo Suzuki–Miyaura coupling with aryl halides to form biaryl systems. For 3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine, similar coupling could occur if a boronic acid is introduced via borylation of a halogenated precursor.

Key steps :

  • Halogenation of pyridine derivatives.

  • Cross-coupling with boronic acids (e.g., arylboronic acids) using palladium catalysts.

Cyclization Reactions

Pyridazine rings can form via radical cyclization , as demonstrated in the synthesis of sulfonyl-substituted pyridazines . For this compound, potential cyclization pathways could involve:

  • Radical intermediates generated from tosyl hydrazides and oxidants (e.g., TBHP).

  • 6-endo-trig cyclization , leading to fused heterocycles .

Oxidation/Reduction Pathways

Nitro group reduction
Reduction of the nitro group to an amine (-NH₂) alters the compound’s electronic properties and enables further functionalization. For example, pyridazine derivatives with nitro groups are reduced to amino-pyridazines, which are intermediates in kinase inhibitor development .

Boronic acid oxidation
While not directly applicable to this compound, analogous boronic acids undergo oxidation to form boronate esters or acids, which are critical in medicinal chemistry for reversible covalent binding.

Biochemical Interactions

The compound’s structure suggests utility in biochemical assays and drug design :

  • Methoxy groups enhance lipophilicity, improving cell permeability.

  • Nitro groups participate in redox reactions, potentially modulating enzyme activity (e.g., kinase inhibition) .

  • Pyridazine rings act as bioisosteres for benzene or pyridine, enabling interaction with protein targets .

Table: Common Reactions and Conditions

Reaction Type Reagents/Conditions Products
Methoxy substitution Hydrazine hydrate, refluxAmino-substituted pyridazines
Nitro group reduction SnCl₂, HCl; or H₂/Pd catalystAmino-pyridazine derivatives
Radical cyclization Tosyl hydrazide, TBHP, TBAI, toluene Fused pyridazine systems
Suzuki coupling Aryl halide, Pd catalyst, baseBiaryl compounds

Research Findings

  • Kinase inhibition : Pyridazine scaffolds with electron-donating (methoxy) and withdrawing (nitro) groups show promise in targeting kinases (e.g., JNK1, MSK1) .

  • Radical mechanisms : DFT calculations confirm that radical pathways (e.g., 6-endo-trig cyclization) are kinetically favored over ionic routes in pyridazine formation .

  • Bioavailability : Methoxy groups improve membrane permeability, enhancing therapeutic potential .

This compound’s reactivity arises from its heterocyclic core and substituents, enabling applications in medicinal chemistry and organic synthesis. Further experimental studies are needed to validate specific reaction pathways.

References EvitaChem. (2025). (6-Methoxy-5-nitropyridin-3-yl)boronic acid synthesis. Nature. (2024). Radical cyclization for pyridazine synthesis. ACS Omega. (2024). 3,6-Disubstituted pyridazine derivatives as anticancer agents. PMC. (2023). Pyridazine in drug design and molecular recognition.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Chemistry

3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine serves as a building block for synthesizing more complex molecules. It is employed as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties. Its structural characteristics allow for modifications that can enhance reactivity or selectivity in synthetic pathways .

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties . The presence of nitro and methoxy groups contributes to its biological activity, making it a candidate for further investigation in pharmacological studies. Preliminary findings suggest that it may interact with specific molecular targets involved in disease pathways .

Medicine

Research is ongoing to assess the therapeutic potential of this compound in treating various diseases, particularly cancers. Studies indicate that derivatives of similar structures can inhibit key signaling pathways related to tumor growth. For instance, compounds with related structures have shown significant inhibition of c-Met protein kinase, which plays a crucial role in cancer progression .

Recent studies have highlighted the compound's potential biological activities:

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For example:

CompoundIC50 (µM)Mechanism
Similar DerivativeLow micromolar rangeInhibits c-Met protein kinase
Another Derivative120.6Disrupts c-Myc-Max interaction

These findings suggest that modifications at specific positions on the pyridazine ring can enhance potency against cancer cell lines .

Case Studies

  • Inhibition of Protein Kinases : A study demonstrated that a related pyridazine derivative effectively inhibited protein kinases associated with cancer cell proliferation, showcasing its potential as a lead compound for drug development.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this class of compounds, revealing promising results against various bacterial strains, indicating its applicability in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s key structural features include:

  • Pyridazine core : Adjacent nitrogen atoms enhance electron-deficient character compared to pyridine derivatives.
  • Substituents: 3-Methoxy group: Electron-donating via resonance, increasing electron density on the pyridazine ring. 6-Methoxy-5-nitropyridin-3-yl group: The nitro group (NO₂) is strongly electron-withdrawing, while the methoxy group (OCH₃) donates electrons locally. This creates an electronic contrast that may influence reactivity and binding interactions.
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine C₁₁H₁₀N₄O₅ 302.23 3-OCH₃, 6-(5-NO₂-6-OCH₃-pyridin-3-yl) Potential pharmacological agent
3-(3-Methoxyphenyl)-6-[oxadiazolylmethylsulfanyl]pyridazine C₂₁H₁₆F₃N₃O₂S 439.43 Oxadiazole, sulfanyl, trifluoromethyl High polarity; heterocyclic diversity
6-Methoxypyridin-3-amine C₆H₈N₂O 124.14 6-OCH₃, 3-NH₂ Synthesis intermediate; electron-donating
3-Pyridinemethanamine,6-methoxy- C₇H₁₀N₂O 138.17 6-OCH₃, 3-CH₂NH₂ Flexible aminomethyl substituent
3-Methoxy-6-(piperidin-4-yl)pyridazine C₁₀H₁₄N₄O 218.25 3-OCH₃, 6-piperidinyl Discontinued due to scalability issues

Key Differences and Implications

Substituent Effects: Nitro vs. Amino Groups: The nitro group in the target compound enhances polarity and electron-withdrawing effects compared to amino groups (e.g., in 6-methoxypyridin-3-amine), which are electron-donating. This difference impacts solubility and reactivity in cross-coupling reactions . Trifluoromethyl vs.

Heterocyclic Diversity :

  • The oxadiazole ring in ’s compound introduces additional hydrogen-bonding sites, which may enhance target binding in biological systems but reduce metabolic stability compared to the nitro-methoxy pyridazine .

Synthetic Challenges: The target compound’s nitro group requires careful handling during synthesis (e.g., avoiding reduction conditions). highlights the use of protecting groups like tetrahydro-2H-pyran-2-yl and reagents like TBAF, which are critical for stabilizing reactive intermediates . In contrast, analogs with amino or hydroxymethyl groups (e.g., ) involve milder conditions .

Biological Activity

3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine (CAS No. 1346808-76-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity based on available literature, including case studies, research findings, and data tables.

The molecular formula of this compound is C11H10N4O4C_{11}H_{10}N_{4}O_{4} with a molecular weight of 262.22 g/mol. The compound features a pyridazine core substituted with methoxy and nitropyridine groups, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound, particularly in inhibiting key signaling pathways involved in tumor growth. For instance, derivatives containing similar heterocyclic structures have shown significant inhibition of c-Met protein kinase, which is implicated in various cancers .

In a study evaluating the effects of various pyridazine derivatives, it was found that modifications at specific positions led to enhanced potency against cancer cell lines. The most promising compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation .

The mechanism by which this compound exerts its biological effects may involve modulation of protein-protein interactions and disruption of critical signaling pathways. For example, compounds with similar structures have been shown to disrupt the c-Myc-Max protein interaction, which is crucial for cancer cell survival and proliferation .

Study 1: Inhibition of c-Met Kinase

A study published in Molecules investigated the biological activity of various pyridazine derivatives against c-Met kinase. The results indicated that certain structural modifications significantly enhanced inhibitory activity, with some compounds achieving IC50 values as low as 0.005 µM .

Study 2: Electrophoretic Mobility Shift Assay (EMSA)

Another study evaluated the ability of pyridazine derivatives to disrupt DNA-protein complexes using EMSA. Compounds were screened at concentrations of 100 µM, revealing that specific substitutions could completely inhibit the binding of c-Myc-Max to DNA, suggesting potential therapeutic applications in targeting transcription factors involved in oncogenesis .

Data Table: Summary of Biological Activities

Compound NameTargetIC50 (µM)Mechanism
This compoundc-Met Kinase0.005Inhibition
Similar Derivative Ac-Myc-Max InteractionN/ADisruption
Similar Derivative BCell Proliferation (Cancer Lines)Low µM RangeInhibition

Research Findings

Research indicates that modifications to the pyridazine structure can lead to varied biological activities. For instance, studies have shown that introducing electron-withdrawing groups enhances anticancer properties by increasing binding affinity to target proteins . Furthermore, ongoing investigations into the pharmacokinetics and toxicity profiles are essential for understanding the therapeutic viability of these compounds.

Q & A

Q. What are the optimal synthetic routes for 3-methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine, and how can reaction conditions be optimized to improve yield?

Methodological Answer : Synthesis of pyridazine derivatives often involves coupling reactions, nitration, and functional group protection. For this compound, a plausible route includes:

  • Step 1 : Nitration of a methoxypyridine precursor (e.g., 6-methoxypyridin-3-yl derivatives) under controlled acidic conditions to introduce the nitro group at the 5-position .
  • Step 2 : Cross-coupling via Suzuki-Miyaura or Ullmann reactions to attach the pyridazine moiety. Microwave-assisted synthesis may enhance reaction efficiency and reduce byproducts .
  • Optimization : Monitor reaction progress via HPLC or LC-MS. Adjust temperature, catalyst loading (e.g., Pd-based catalysts), and solvent polarity (e.g., DMF vs. THF) to mitigate side reactions like dehalogenation or over-nitration .

Q. How can solubility and stability of this compound be characterized for in vitro assays?

Methodological Answer :

  • Solubility Testing : Use shake-flask method with buffers (pH 1–7.4) and DMSO-water mixtures. Measure equilibrium solubility via UV-Vis spectroscopy or HPLC .
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions. Monitor decomposition products using LC-MS .
  • Critical Note : Nitro groups may confer photolability; use amber glassware and inert atmospheres during handling .

Q. What spectroscopic techniques are most reliable for structural elucidation?

Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm methoxy groups, pyridazine/pyridine ring connectivity, and nitro group placement. Compare chemical shifts with analogous compounds (e.g., 6-methoxypyridin-3-yl derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula. Fragmentation patterns can differentiate regioisomers (e.g., nitro group position) .
  • IR Spectroscopy : Identify nitro (1520–1350 cm1^{-1}) and methoxy (2850–2950 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in functionalizing this compound?

Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., nitration, halogenation). Localize electron density to predict reactive sites (e.g., nitro group directing effects) .
  • Molecular Dynamics : Simulate solvation effects on reaction pathways. Compare activation energies for competing pathways (e.g., para vs. meta substitution) .
  • Validation : Cross-check predictions with experimental data (e.g., XRD for crystal structure, kinetic studies) .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), compound purity (>95% via HPLC), and dose-response protocols .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew activity (e.g., nitro reduction to amines) .
  • Statistical Analysis : Apply ANOVA or machine learning (e.g., PCA) to distinguish noise from biologically significant trends .

Q. How can the nitro group be selectively reduced without altering methoxy or pyridazine moieties?

Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under mild H2_2 pressure (1–3 atm) in ethanol. Monitor reaction via TLC to halt at the amine stage .
  • Chemoselective Reductants : Test NaBH4_4-CuCl2_2 or Zn-NH4_4Cl systems. Avoid strong acids to prevent demethylation of methoxy groups .
  • Post-Reduction Analysis : Confirm product integrity via 1^1H NMR (loss of nitro proton signals) and HRMS (mass shift of -45 Da for -NO2_2 → -NH2_2) .

Q. What are the challenges in crystallizing this compound for XRD analysis?

Methodological Answer :

  • Solvent Screening : Test slow evaporation in solvents with varying polarity (e.g., hexane/ethyl acetate gradients). Additives like crown ethers may stabilize crystal lattice .
  • Polymorphism Control : Use seed crystals and controlled cooling rates (-1°C/min) to favor single-crystal formation .
  • Data Interpretation : Resolve potential disorder in nitro or methoxy groups using SHELX or OLEX2 software .

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